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An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of Norharmane

Abstract

Norharmane (9H-pyrido[3,4-b]indole), the parent compound of the (B-carboline family of
alkaloids, is a molecule of significant pharmacological interest due to its diverse biological
activities.[1][2] Found in various plants, protein-rich foods subjected to high temperatures,
tobacco smoke, and coffee, it is also produced endogenously in the human body.[1][3] This
guide provides a comprehensive technical overview of norharmane's primary biological effects
and underlying mechanisms of action, with a focus on its role as a potent enzyme inhibitor and
neuromodulator. We delve into its well-established activity as a reversible inhibitor of
monoamine oxidase (MAO) isoenzymes A and B, its complex dose-dependent effects on the
dopaminergic system, and its emerging potential as an anticancer agent. Key enzymatic and
receptor interactions, including the inhibition of indoleamine 2,3-dioxygenase (IDO) and
cytochrome P450, are also discussed. This document is intended for researchers, scientists,
and drug development professionals, providing not only a synthesis of current knowledge but
also detailed experimental protocols for investigating norharmane's bioactivity, thereby bridging
theoretical understanding with practical application.

Introduction to Norharmane (3-carboline)

Norharmane is a tricyclic indole alkaloid that serves as the structural backbone for a wide range
of synthetic and naturally occurring [3-carbolines.[2][4] Its rigid, planar structure allows it to
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interact with a variety of biological targets, leading to a broad spectrum of pharmacological
effects.

Chemical Structure and Properties

e Chemical Formula: C11HsN2
e Molar Mass: 168.19 g/mol

e Structure: Comprises a pyridine ring fused to an indole skeleton.[4] This structure is also
described as 9H-pyrido[3,4-blindole.[2]

Natural Occurrence and Endogenous Presence

Norharmane is not only an exogenous substance but also an endogenous compound in
humans.[1] Its presence has been confirmed in a variety of common sources:

e Dietary Sources: Found in coffee, cooked meats, fish, and sauces.[1][3][4][5] Coffee, in
particular, is a significant dietary source of this bioactive alkaloid.[5][6]

e Tobacco Smoke: A major constituent of tobacco smoke, which contributes significantly to
human exposure.[1][7]

e Plants and Fungi: Identified in various plants, including those used in traditional
hallucinogenic preparations, and has recently been isolated from several species of
Psilocybe mushrooms.[4][8]

Core Biological Activities of Norharmane

Norharmane's biological profile is multifaceted, characterized by its potent interactions with key
enzymes involved in neurotransmitter metabolism and other cellular processes.

Inhibition of Monoamine Oxidase (MAO)

The most extensively studied activity of norharmane is its potent inhibition of monoamine
oxidase (MAO), a mitochondrial flavoenzyme critical for the degradation of monoamine
neurotransmitters.[5]
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 MAO-A and MAO-B Inhibition: Norharmane is a reversible inhibitor of both MAO-A and MAO-
B.[5][9][10] This inhibition prevents the breakdown of neurotransmitters like dopamine,
serotonin, and norepinephrine, leading to their increased availability in the synapse.

o Reversibility and Competitiveness: The inhibition of both MAO-A and MAO-B by norharmane
is reversible and competitive.[5] This is a crucial characteristic, as irreversible MAO inhibitors
can lead to more significant side effects and dietary restrictions (e.g., the "cheese effect").

The inhibitory potency of norharmane against MAO enzymes is a key determinant of its
neuroactive effects.

Enzyme Target Potency Metric Value (uM) Reference
MAO-A ICso0 6.5 [9][10]
MAO-A Ki 3.34 [11]

MAO-B ICso 4.7 [9][10]

Neuromodulatory Effects

Through its inhibition of MAO and other potential mechanisms, norharmane exerts significant
influence on the central nervous system.

 Influence on Dopaminergic Systems: Norharmane demonstrates a complex, U-shaped dose-
response curve on dopamine (DA) levels.[12] Studies in midbrain neuronal cultures show
that exposure to norharmane (1 pM-100 pM) leads to a significant dose-dependent
decrease in intracellular DA levels without causing significant cell death.[7][13][14] In vivo
microdialysis in rats has shown that norharmane can increase the efflux of DA in the nucleus
accumbens at certain doses, while an intermediate dose caused a decrease.[12] This
suggests that norharmane alters the activity of mesolimbic dopaminergic neurons through
multiple receptor mechanisms.[12]

» Antidepressant and Anxiolytic-like Behaviors: In animal models, norharmane administration
has been shown to produce antidepressant and anxiolytic-like effects.[4][9][10] These effects
are consistent with its ability to inhibit MAO, a mechanism shared by many clinically used
antidepressant drugs.
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» Role in Addiction: As a component of tobacco smoke, norharmane is speculated to act in
concert with nicotine to reinforce addiction.[7] By inhibiting MAO, norharmane may slow the
degradation of dopamine released by nicotine, thus potentiating the rewarding effects of
smoking.[7][15]

Anticancer Potential

Emerging research has highlighted norharmane and its derivatives as potential anticancer
agents.[16][17]

e Cytotoxicity in Cancer Cell Lines: Norharmane exhibits cytotoxic effects against various
cancer cell lines, including cervical (HeLa) and stomach (BGC-823) cancer cells.[18] Metal
complexes of norharmane have also shown potent cell growth inhibitory effects, in some
cases comparable to cisplatin.[19][20]

 Induction of Apoptosis: The primary mechanism of its cytotoxicity appears to be the induction
of apoptosis (programmed cell death).[18] In human neuroblastoma SH-SY5Y cells,
norharmane was shown to induce apoptotic DNA damage.[21] Derivatives of norharmane
can induce apoptosis by increasing the expression of pro-apoptotic proteins like Bax and
causing mitochondrial membrane depolarization.[16]

e Overcoming Multidrug Resistance: Norharmane may enhance the sensitivity of cancer cells
to chemotherapy by inhibiting the activity of multidrug resistance efflux pumps like P-
glycoprotein (MDR1) and MRP1.[22]

Other Enzymatic and Receptor Interactions

e Inhibition of Indoleamine 2,3-dioxygenase (IDO): Norharmane is an inhibitor of IDO, an
enzyme involved in tryptophan metabolism. It attenuates the formation of L-kynurenine and
quinolinic acid.[9][10]

 Interaction with Cytochrome P450 Enzymes: Norharmane has been identified as a high-
affinity inhibitory ligand for steroidogenic cytochromes P450, specifically CYP11 and CYP17,
suggesting it could act as an endogenous modulator of steroid hormone biosynthesis.[23]

» Benzodiazepine Receptor Inverse Agonism: As a (3-carboline, norharmane can function as a
benzodiazepine inverse agonist, which may contribute to its anxiogenic and memory-
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enhancing effects at certain doses.[4]

Mechanisms of Action

The diverse biological activities of norharmane stem from its ability to interact with multiple

molecular targets and signaling pathways.

Molecular Mechanism of MAO Inhibition

Norharmane's inhibition of MAO-A and MAO-B is central to its neuropharmacological effects.
By binding competitively and reversibly to the active site of these enzymes, it prevents the
oxidative deamination of monoamine neurotransmitters. This leads to an accumulation of
dopamine, serotonin, and norepinephrine in presynaptic neurons and an increased
concentration in the synaptic cleft, enhancing neurotransmission.
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Caption: Norharmane inhibits MAO, increasing monoamine neurotransmitter levels.

Signaling Pathways in Neurotransmission
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Norharmane's impact on dopaminergic function is particularly noteworthy. In vitro studies
suggest a complex interplay with nicotine's effects, potentially involving tyrosine hydroxylase
(TH), the rate-limiting enzyme in dopamine synthesis, and a-synuclein.[7][15] Norharmane
enters the neuron and inhibits MAO, slowing dopamine degradation. This can synergize with
nicotine, which stimulates dopamine release by acting on nicotinic acetylcholine receptors
(nAChRs).[7][15]
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Caption: Norharmane inhibits dopamine breakdown, potentially synergizing with nicotine.
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Mechanisms of Anticancer Activity

The anticancer effects of norharmane and its derivatives are linked to their ability to trigger
intrinsic apoptosis. This often involves depolarizing the mitochondrial membrane, which leads
to the release of pro-apoptotic factors and subsequent activation of the caspase cascade,
culminating in cell death.[16]

Key Experimental Protocols

Investigating the biological activity of norharmane requires robust and validated experimental
methodologies. The following protocols provide a framework for key in vitro assays.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a fluorometric method to determine the I1Cso value of norharmane for
recombinant human MAO-A and MAO-B. The assay measures the conversion of a non-
fluorescent substrate (e.g., kynuramine) to a fluorescent product (4-hydroxyquinoline).

» Rationale: This assay directly quantifies the inhibitory effect of a compound on MAO enzyme
activity, providing a critical measure of its potency (ICso). Using recombinant human
enzymes ensures specificity and relevance to human pharmacology.[24][25][26]

o Step-by-Step Methodology:

o Reagent Preparation:

Prepare a 100 mM sodium phosphate buffer (pH 7.4).

» Dilute recombinant human MAO-A and MAO-B enzymes in the buffer to a
predetermined optimal concentration.

» Prepare a stock solution of norharmane in DMSO and create a series of dilutions in the
buffer. The final DMSO concentration in the assay should be <1%.

» Prepare the kynuramine substrate solution in the buffer.

o Assay Procedure:
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» |n a 96-well black microplate, add 50 pL of the phosphate buffer to all wells.
» Add 50 pL of each norharmane dilution (or vehicle control) to triplicate wells.
» Add 50 pL of the diluted MAO-A or MAO-B enzyme solution to the wells.

» Pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the
enzyme before the substrate is introduced.

» [nitiate the reaction by adding 50 uL of the kynuramine substrate solution to all wells.

o Detection and Analysis:

Immediately place the plate in a fluorescence microplate reader.

» Measure the fluorescence intensity (e.g., Excitation: 310 nm, Emission: 400 nm) every 2
minutes for 30 minutes at 37°C.

» Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time
curve) for each concentration.

» Normalize the rates relative to the vehicle control (100% activity) and plot the percent
inhibition against the logarithm of norharmane concentration.

» Determine the ICso value by fitting the data to a four-parameter logistic curve.
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Caption: Workflow for the in vitro fluorometric MAO inhibition assay.

Cell Viability and Cytotoxicity Assay (MTT Assay)
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This protocol measures the cytotoxic effect of norharmane on a cancer cell line (e.g., HeLa) by
assessing metabolic activity.

» Rationale: The MTT assay is a standard colorimetric method to assess cell viability.[18]
Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple
formazan product. The amount of formazan is proportional to the number of living cells,
allowing for quantification of cytotoxicity.

o Step-by-Step Methodology:

o Cell Seeding: Seed Hela cells into a 96-well plate at a density of 5,000-10,000 cells/well
in 100 pL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO: to allow for
cell attachment.[18]

o Compound Treatment: Prepare serial dilutions of norharmane in culture medium. Remove
the old medium from the cells and add 100 pL of the norharmane dilutions (and a vehicle
control) to the wells.

o Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO-.

o MTT Addition: Add 20 pL of MTT solution (5 mg/mL in PBS) to each well and incubate for
another 4 hours. During this time, formazan crystals will form.

o Solubilization: Carefully remove the medium and add 150 pL of DMSO to each well to
dissolve the formazan crystals. Gently shake the plate for 10 minutes.

o Measurement: Measure the absorbance at 570 nm using a microplate reader.

o Analysis: Calculate the percentage of cell viability for each concentration relative to the
vehicle control and determine the ICso value.

Receptor Binding Assay

This protocol outlines a general competitive radioligand binding assay to investigate
norharmane's affinity for a specific receptor (e.g., benzodiazepine receptors).

o Rationale: This assay quantifies the affinity of a test compound (norharmane) for a receptor
by measuring its ability to compete with a radiolabeled ligand of known high affinity.[27][28]
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The resulting 1Cso value is a measure of the compound's binding affinity.[27]

Step-by-Step Methodology:

o Membrane Preparation: Prepare cell membranes from tissue or cultured cells expressing
the receptor of interest via homogenization and centrifugation. Resuspend the final
membrane pellet in an appropriate assay buffer.

o Assay Setup: In microcentrifuge tubes or a 96-well filter plate, combine:

= Afixed concentration of the radioligand (e.g., ®H-Flumazenil for benzodiazepine
receptors), typically at or below its K_d value.

» Serial dilutions of norharmane (the competitor).
» The cell membrane preparation.
o Controls:
» Total Binding: Radioligand + membranes (no competitor).

= Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a
known non-labeled ligand to saturate the receptors.

o Incubation: Incubate the reaction mixtures at a specific temperature (e.g., room
temperature or 4°C) for a sufficient time to reach equilibrium.

o Separation: Rapidly separate the bound radioligand from the free radioligand by vacuum
filtration through a glass fiber filter plate. The filters trap the membranes with the bound
ligand.

o Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically
bound radioligand.

o Detection: Dry the filter plate, add scintillation cocktail to each well, and count the
radioactivity using a scintillation counter.
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o Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific
binding against the log concentration of norharmane to determine the ICso. The Ki can
then be calculated using the Cheng-Prusoff equation.[29]

Summary and Future Directions

Norharmane is a pharmacologically rich molecule with well-defined inhibitory effects on MAO
enzymes and complex modulatory actions within the central nervous system. Its ability to
influence dopaminergic pathways underscores its relevance to neurodegenerative diseases
like Parkinson's disease and psychiatric conditions.[1] Furthermore, its emerging profile as a
potential anticancer agent, capable of inducing apoptosis and possibly overcoming drug
resistance, opens new avenues for therapeutic development.[17]

Future research should focus on elucidating the full spectrum of its molecular targets to better
understand its polypharmacology. The development of derivatives with enhanced selectivity for
specific targets (e.g., MAO-A vs. MAO-B, or specific cancer-related pathways) could lead to
novel therapeutics with improved efficacy and safety profiles.[17] In vivo studies are crucial to
validate the promising in vitro findings and to explore the therapeutic potential of norharmane in
models of depression, neurodegeneration, and cancer.

References

Lifeasible. Norharmane. [Link]

e SciSpace. The Role of Harmane and Norharmane in In Vitro Dopaminergic Function. [Link]

o ResearchGate. Norharmane as a potential chemical entity for development of anticancer
drugs | Request PDF. [Link]

» PubMed. Norharmane as a potential chemical entity for development of anticancer drugs.
[Link]

e PubMed.

o Universiteits- en Hogeschoolraad Antwerpen. The role of harmane and norharmane in in
vitro dopaminergic function. [Link]

o Psychedelic Science Review. Norharmane. [Link]

o ResearchGate. The Role of Harmane and Norharmane in In Vitro Dopaminergic Function.
[Link]

e PubMed. 3-Carbolines norharman and harman change neurobehavior causing neurological
damage in Caenorhabditis elegans. [Link]

o Wikipedia. 3-Carboline. [LinkK]

© 2025 BenchChem. All rights reserved. 12 /16 Tech Support


https://www.ncbi.nlm.nih.gov/books/NBK91992/
https://psychedelicreview.com/compound/norharmane/
https://pubmed.ncbi.nlm.nih.gov/30496990/
https://pubmed.ncbi.nlm.nih.gov/30496990/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Ashdin Publishing. The Role of Harmane and Norharmane in In Vitro Dopaminergic Function
| Abstract. [Link]

PubMed.

PubMed.

PubMed. Light-stable bis(norharmane)silver(l)

PubMed.

ResearchGate. (PDF) Investigating of harmane, harmine, and norharman as inhibitors of
MDR1 and MRP1 to overcome chemotherapy resistance in cancer cells. [Link]

National Center for Biotechnology Information. Bioactive (3-Carbolines Harman and
Norharman in Sesame Seed Oils in China. [Link]

Department of Pharmacology and Toxicology, University of Kuopio. Differential effects of
dopamine melanin on norharman-induced toxicity in PC12 cells. [Link]

PubMed. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic
cytochromes P450 (CYP11 and CYP17). [Link]

PubMed. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-
carboline, induces apoptotic cell death in human neuroblastoma SH-SY5Y cells. [Link]
MilliporeSigma.

ResearchGate.

National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug
Discovery. [Link]

Wikipedia. Ligand binding assay. [Link]

Semantic Scholar. Identification and occurrence of the bioactive -carbolines norharman and
harman in coffee brews. [Link]

Wikipedia. Psilocybin mushroom. [Link]

MDPI. The MALDI Method to Analyze the Lipid Profile, Including Cholesterol, Triglycerides
and Other Lipids. [Link]

ResearchGate. IC50 values for the inhibition of recombinant human MAO-A and MAO-B by...
| Download Scientific Diagram. [Link]

National Center for Biotechnology Information. Selective Inhibition of Human Monoamine
Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen
Fungus Daldinia fissa. [Link]

National Institutes of Health. Selectivity of Dietary Phenolics for Inhibition of Human
Monoamine Oxidases A and B. [Link]

National Center for Biotechnology Information. Inhibition of human monoamine oxidase A
and B by flavonoids isolated from two Algerian medicinal plants. [Link]

© 2025 BenchChem. All rights reserved. 13/16 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. psychedelicreview.com [psychedelicreview.com]
2. 3-Carboline - Wikipedia [en.wikipedia.org]

3. Bioactive B-Carbolines Harman and Norharman in Sesame Seed Oils in China - PMC
[pmc.ncbi.nlm.nih.gov]

4. World Parkinson's Day - Harmane and norharmane as neuroactive substances | Blog |
Biosynth [biosynth.com]

5. Human monoamine oxidase enzyme inhibition by coffee and beta-carbolines norharman
and harman isolated from coffee - PubMed [pubmed.ncbi.nim.nih.gov]

6. Identification and occurrence of the bioactive [3-carbolines norharman and harman in
coffee brews | Semantic Scholar [semanticscholar.org]

7. scispace.com [scispace.com]

8. Psilocybin mushroom - Wikipedia [en.wikipedia.org]
9. Norharmane - Lifeasible [lifeasible.com]

10. medchemexpress.com [medchemexpress.com]
11. selleckchem.com [selleckchem.com]

12. Norharman-induced changes of extracellular concentrations of dopamine in the nucleus
accumbens of rats - PubMed [pubmed.ncbi.nim.nih.gov]

13. researchexperts.utmb.edu [researchexperts.utmb.edu]
14. ashdin.com [ashdin.com]

15. researchgate.net [researchgate.net]

16. researchgate.net [researchgate.net]

17. Norharmane as a potential chemical entity for development of anticancer drugs -
PubMed [pubmed.ncbi.nlm.nih.gov]

18. pdf.benchchem.com [pdf.benchchem.com]

© 2025 BenchChem. All rights reserved. 14 /16 Tech Support


https://www.benchchem.com/product/b028389?utm_src=pdf-custom-synthesis
https://psychedelicreview.com/compound/norharmane/
https://en.wikipedia.org/wiki/%CE%92-Carboline
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780151/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8780151/
https://www.biosynth.com/blog/world-parkinsons-day-harmane-and-norharmane-as-neuroactive-substances
https://www.biosynth.com/blog/world-parkinsons-day-harmane-and-norharmane-as-neuroactive-substances
https://pubmed.ncbi.nlm.nih.gov/16139309/
https://pubmed.ncbi.nlm.nih.gov/16139309/
https://www.semanticscholar.org/paper/Identification-and-occurrence-of-the-bioactive-and-Herraiz/1822e3612b07af010bce69d02b8c060a6004fe11
https://www.semanticscholar.org/paper/Identification-and-occurrence-of-the-bioactive-and-Herraiz/1822e3612b07af010bce69d02b8c060a6004fe11
https://scispace.com/pdf/the-role-of-harmane-and-norharmane-in-in-vitro-dopaminergic-4g7vsst8if.pdf
https://en.wikipedia.org/wiki/Psilocybin_mushroom
https://www.lifeasible.com/p/9742/norharmane/
https://www.medchemexpress.com/norharmane.html
https://www.selleckchem.com/products/norharmane.html
https://pubmed.ncbi.nlm.nih.gov/7723600/
https://pubmed.ncbi.nlm.nih.gov/7723600/
https://researchexperts.utmb.edu/en/publications/the-role-of-harmane-and-norharmane-in-in-vitro-dopaminergic-funct/
https://www.ashdin.com/abstract/the-role-of-harmane-and-norharmane-in-in-vitro-dopaminergic-function-3249.html
https://www.researchgate.net/publication/289368286_The_Role_of_Harmane_and_Norharmane_in_In_Vitro_Dopaminergic_Function
https://www.researchgate.net/publication/328923035_Norharmane_as_a_potential_chemical_entity_for_development_of_anticancer_drugs
https://pubmed.ncbi.nlm.nih.gov/30496990/
https://pubmed.ncbi.nlm.nih.gov/30496990/
https://pdf.benchchem.com/3282/A_Comparative_Analysis_of_the_Biological_Activities_of_Norharman_and_3_chloro_9H_pyrido_2_3_b_indole.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b028389?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 19. Light-stable bis(norharmane)silver(l) compounds: synthesis, characterization and
antiproliferative effects in cancer cells - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. Transition-metal norharmane compounds as possible cytotoxic agents: New insights
based on a coordination chemistry perspective - PubMed [pubmed.ncbi.nim.nih.gov]

e 21. Norharman, an indoleamine-derived beta-carboline, but not Trp-P-2, a gamma-carboline,
induces apoptotic cell death in human neuroblastoma SH-SY5Y cells - PubMed
[pubmed.ncbi.nim.nih.gov]

e 22.researchgate.net [researchgate.net]

e 23. Norharman (beta-carboline) as a potent inhibitory ligand for steroidogenic cytochromes
P450 (CYP11 and CYP17) - PubMed [pubmed.ncbi.nim.nih.gov]

e 24. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-
one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC
[pmc.ncbi.nlm.nih.gov]

o 25. Selectivity of Dietary Phenolics for Inhibition of Human Monoamine Oxidases A and B -
PMC [pmc.ncbi.nlm.nih.gov]

e 26. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian
medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

e 27. In vitro receptor binding assays: general methods and considerations - PubMed
[pubmed.ncbi.nim.nih.gov]

o 28. researchgate.net [researchgate.net]

e 29. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI
Bookshelf [ncbi.nim.nih.gov]

« To cite this document: BenchChem. [Norharmane biological activity and mechanism of
action]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b028389#norharmane-biological-activity-and-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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